Meayamycin

Description

Contextualization as a Synthetic Analogue of Natural Products

Meayamycin is a synthetic analogue of FR901464, a natural product isolated from the bacterium Pseudomonas sp. No. 2663 by the Fujisawa Pharmaceutical Company in 1996. pitt.edugoogle.com FR901464 demonstrated significant anti-proliferative activity against various human cancer cell lines. pitt.edu However, the inherent instability of FR901464 under physiological conditions limited its therapeutic potential. google.comacs.org

This instability prompted further research to create more stable and potent analogues. acs.org Researchers discovered that modifying the tertiary alcohol in the right-hand subunit of FR901464 not only mitigated the compound's degradation but also enhanced its biological activity. acs.orgnih.gov Specifically, replacing the tertiary alcohol with a methyl group led to the development of the meayamycins, which exhibited up to a 100-fold increase in potency. google.comacs.orgnih.gov this compound B, in particular, is recognized as a highly potent modulator of the splicing factor 3b subunit 1 (SF3B1). acs.orgnih.gov

The development of this compound is a prime example of how natural products can serve as a foundation for the creation of improved synthetic compounds for research and potential therapeutic applications. nih.gov

Historical Trajectory of Research on Splicing Modulators

The discovery and development of splicing modulators as potential therapeutic agents is a relatively recent field in medicinal chemistry. The process of pre-mRNA splicing, where non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA), is carried out by a large ribonucleoprotein complex called the spliceosome. patsnap.comwikipedia.org The critical role of the spliceosome in gene expression made it an attractive target for therapeutic intervention. patsnap.com

The journey into pharmacological modulation of the spliceosome began with the discovery of natural products that could inhibit its function. Compounds like FR901464, Spliceostatin A (a derivative of FR901464), and Pladienolide B were identified as potent inhibitors of the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. nih.govfrontiersin.org These discoveries demonstrated that small molecules could indeed target and inhibit the complex machinery of the spliceosome.

The elucidation of the mechanism of action of these natural products, including their binding to the SF3b complex, paved the way for the rational design and synthesis of analogues with improved properties. nih.gov this compound emerged from these efforts as a more stable and highly potent tool to study pre-mRNA splicing and as a promising lead for anticancer drug development. nih.gov

Classification within Chemical Compound Families: Spliceosome Inhibitors

This compound is classified as a spliceosome inhibitor. Specifically, it targets the SF3b complex, a core component of the U2 snRNP within the spliceosome. nih.gov By binding to SF3b, this compound and its parent compound, FR901464, inhibit the pre-mRNA splicing process. nih.govresearchgate.net This inhibition blocks the assembly of the spliceosomal A complex, an early ATP-dependent step in spliceosome formation. nih.gov

The inhibitory action of this compound on the spliceosome leads to the accumulation of unspliced pre-mRNA in the nucleus. nih.gov This disruption of the normal splicing process can trigger downstream cellular effects, including cell cycle arrest and apoptosis, which accounts for its potent anti-proliferative activity against cancer cells. nih.govcymitquimica.com

This compound's specificity for the SF3b complex places it in a family of spliceosome inhibitors that includes other natural products and their derivatives such as Spliceostatin A, Pladienolide B, and Sudemycins. nih.govfrontiersin.orgresearchgate.net These compounds, despite structural differences, share a common mechanism of targeting the SF3b complex to modulate pre-mRNA splicing. researchgate.net

Structure

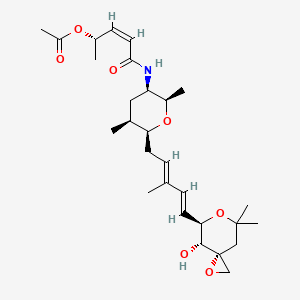

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C28H43NO7 |

|---|---|

Poids moléculaire |

505.6 g/mol |

Nom IUPAC |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C28H43NO7/c1-17(9-12-24-26(32)28(16-33-28)15-27(6,7)36-24)8-11-23-18(2)14-22(20(4)35-23)29-25(31)13-10-19(3)34-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10-,17-8+/t18-,19-,20+,22+,23-,24+,26+,28+/m0/s1 |

Clé InChI |

BPOWYIXTBHTHFH-YLAPSKGCSA-N |

SMILES isomérique |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

SMILES canonique |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Synonymes |

meayamycin |

Origine du produit |

United States |

Synthetic Methodologies and Strategies

Total Synthesis Approaches to Meayamycin and Analogues

Total synthesis approaches to this compound and its analogues often rely on the strategic assembly of complex subunits, leveraging the inherent chirality of readily available starting materials. These strategies are designed to be efficient and adaptable, allowing for the creation of diverse analogues nih.govfishersci.nosigmaaldrich.com.

In addition to convergent strategies, divergent synthetic pathways are crucial for the preparation of this compound analogues, particularly O-acyl analogues nih.govfishersci.nosigmaaldrich.comfishersci.co.uk. This approach allows for late-stage diversification, enabling the synthesis of a series of related compounds from a common intermediate. This flexibility is vital for defining sites for productive modifications, whether for stand-alone drugs or for linkage as antibody-drug conjugates nih.gov.

The construction of this compound and its analogues relies on a repertoire of powerful synthetic reactions, each contributing to the precise assembly of the molecular architecture and the control of stereochemistry.

Cross metathesis reactions are powerful tools for forming new carbon-carbon double bonds between two different alkenes, often catalyzed by ruthenium-based catalysts like Grubbs or Grela catalysts nih.govfishersci.nocenmed.comfishersci.dknih.gov. This reaction plays a key role in coupling larger fragments during this compound synthesis. For example, a final cross metathesis step has been successfully utilized to unite a left-hand subunit with a right-hand subunit to yield this compound itself, achieving yields as high as 54% on gram scales nih.govfishersci.no. This method is particularly advantageous for its atom economy and ability to form complex structures from simpler olefinic precursors cenmed.com.

Aldol (B89426) reactions are indispensable for forming carbon-carbon bonds and introducing new stereocenters, particularly β-hydroxy carbonyl compounds cenmed.compnas.org. The Mukaiyama aldol reaction, a Lewis acid-mediated addition of enol silanes to carbonyl compounds, is highlighted in the synthesis of this compound B nih.govcenmed.comfishersci.dksigmaaldrich.comfishersci.dkcenmed.combidd.group. This reaction is known for its scalability and ability to achieve high enantioselectivity, making it suitable for constructing key fragments of complex natural products and their analogues nih.govcenmed.comcenmed.comstudylib.net.

Epoxide opening reactions are crucial for introducing specific functionalities and controlling stereochemistry, especially when constructing cyclic ether systems or introducing hydroxyl groups. A Nicolaou-type epoxide opening reaction is a significant step in the synthesis of this compound B nih.govcenmed.comfishersci.dksigmaaldrich.comfishersci.dkcenmed.com. These reactions typically involve the nucleophilic attack on an epoxide ring, leading to the formation of new bonds and often generating new stereocenters with high control cenmed.com.

Key Synthetic Steps and Reactions

Asymmetric Reductions

Asymmetric reduction reactions play a pivotal role in establishing the desired stereocenters within the this compound framework. A notable advancement in the synthesis of this compound B involves a novel asymmetric reduction of a prochiral enone, which yields an allylic alcohol with high enantioselectivity researchgate.netacs.orgnih.govresearchgate.netepa.gov. In some related synthetic efforts, such as for the B-ring of FR901464, a Corey-Bakshi-Shibata reduction has been employed researchgate.net. While certain axially chiral reducing agents, like BINAL-H with stoichiometric chiral ligands, were explored, they did not always achieve the desired reduction of specific ketone intermediates acs.org. A streamlined procedure for one such reduction involved the premixing of a specific ligand (L5) and NaBH4 in acetonitrile, followed by reduction at temperatures ranging from -78 °C to 4 °C over 12 hours, successfully yielding the (S)-enantiomer with a high enantiomeric ratio acs.org.

Corey–Chaykovsky-type Reactions

The stereoselective Corey–Chaykovsky-type reaction is a crucial transformation in the synthesis of this compound B, contributing to the precise construction of its molecular architecture researchgate.netnih.govresearchgate.netepa.govacs.org. This reaction is instrumental in forming specific epoxide or cyclopropane (B1198618) rings with controlled stereochemistry, which are often central to the biological activity of such complex natural products and their analogues.

Chiral Pool Utilization in Stereoselective Synthesis

The utilization of readily available chiral pool materials is a common and effective strategy for establishing absolute stereochemistry in the synthesis of this compound and its analogues nih.govacs.orgresearchgate.net. A short and scalable total synthesis of this compound, for instance, relies on inexpensive, commercially available chiral pool starting materials such as ethyl L-lactate, BocNH-Thr-OH (Boc-L-Threonine), and D-ribose nih.govresearchgate.netacs.orgresearchgate.netfigshare.comacs.orgnih.gov. This approach is particularly advantageous as it leverages the inherent chirality of these compounds to direct the stereochemical outcome of subsequent reactions. The central tetrahydropyran (B127337) subunit, which contains four chiral centers, is constructed using an approach that directly incorporates chirality from the chiral pool nih.gov. Similarly, in the synthesis of the related compound FR901464, chiral pool materials like L-threonine, ethyl (S)-lactate, and 2-deoxy-D-glucose have been employed researchgate.net. The A-tetrahydropyran ring of FR901464 has also been constructed from (R)-isopropylidene glyceraldehyde researchgate.net.

Generation of this compound Analogues and Derivatives

Synthetic efforts extend beyond the total synthesis of this compound to the generation of various analogues and derivatives, enabling comprehensive structure-activity relationship (SAR) studies and the development of compounds with improved properties.

Strategies for Structural Diversification

Structural diversification strategies are essential for exploring the chemical space around this compound and identifying modifications that enhance its stability, potency, or other desirable characteristics. A key strategy involves the divergent synthesis of O-acyl analogues, which has been extensively exemplified nih.govacs.orgfigshare.comacs.orgnih.gov. Early observations revealed that replacing the tertiary alcohol in FR901464 with a methyl group, leading to the meayamycins, not only mitigated rapid compound degradation but also significantly improved biological potency, in some cases by as much as 100-fold nih.gov.

Further diversification includes the investigation of methyl substituents at the α or β positions of the α,β-unsaturated amide portion of this compound researchgate.net. For example, this compound D and three additional analogues were synthesized to probe conformational effects through methyl scanning acs.org. Structure-activity relationship (SAR) analyses have also focused on probing the electrophilic sites of this compound B, including detailed studies on the cis-C2'-C3' enamide and epoxide moieties pitt.edupitt.edu. To understand the necessity of the cis-enamide configuration and the role of the electrophilic enamide, the trans-enamide isomer and a non-enamide analogue of this compound B have been prepared pitt.edu. Notably, an analogue in which the epoxide was replaced with a ketone exhibited elevated inhibition against cellular proliferation pitt.edupitt.edu. The synthesis of the C-1-dimethyl analogue of FR901464, known as this compound A, demonstrated significantly higher potency compared to FR901464 itself nih.gov. Additionally, the C-1-cyclopropane derivative of FR901464 has been designed and synthesized nih.gov. The synthesis of this compound E, a C12-desmethyl analogue of this compound D, was undertaken to investigate the impact of this modification on the diaxial interaction between the C12 and C14 positions acs.org.

Synthesis of Specific Analogue Series (e.g., O-Acyl analogues, methyl-substituted amides)

The synthesis of specific analogue series allows for targeted investigations into the impact of particular structural changes.

O-Acyl Analogues: An initial series of this compound O-acyl analogues, including this compound B, were successfully prepared nih.govacs.org. The synthesis involved deriving the alcohol from acetate (B1210297) hydrolysis or TBDPS deprotection, followed by acylation to create alternative and more stable carbamates, and concluding with a final cross-metathesis step nih.govacs.org. This approach has been widely exemplified for the divergent synthesis of various O-acyl analogues nih.govacs.orgfigshare.comacs.orgnih.gov.

Methyl-substituted Amides: New analogues bearing a methyl substituent on either the α or β position of the amide have been synthesized to probe specific interactions within the binding site researchgate.net. Examples include this compound D, N-methyl this compound D, N-methyl this compound E, and this compound E, all of which were synthesized through olefin cross-metathesis acs.org.

Preparation of Conjugatable Derivatives (e.g., tetraethylene-linked)

To facilitate further biological studies and potential therapeutic applications, conjugatable derivatives of this compound have been prepared. Specifically, two tetraethylene-linked derivatives of this compound have been synthesized and evaluated pitt.edupitt.edu. These derivatives are significant as they serve as potential starting points for the development of conjugatable FR901464 analogues, which could be utilized in areas such as antibody-drug conjugates pitt.eduacs.orgpitt.edu.

Molecular and Cellular Mechanism of Action

Specific Target Identification and Binding Interactions

Meayamycin's activity is rooted in its selective binding to specific protein targets within the spliceosomal machinery.

Splicing Factor 3B Subunit 1 (SF3B1) is identified as a primary molecular target of this compound. acs.orgpatsnap.comnih.govnih.gov SF3B1 is the largest protein within the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) that plays a pivotal role in recognizing the branch point sequence (BPS) and facilitating spliceosome assembly. mdpi.com this compound binds to SF3B1, thereby inhibiting pre-mRNA splicing. researchgate.netacs.orgpatsnap.comnih.gov

Studies on the time-dependent effects of this compound suggest that it may form a covalent bond with its target protein(s). nih.govresearchgate.net Structural analyses of the SF3B1 binding pocket have revealed a narrow region that accommodates the α,β-unsaturated amide portion of this compound. acs.orgpatsnap.comnih.govchemrxiv.org Specific amino acid residues within human SF3B1, including V1078, L1066, and T1077, are implicated in the compound's binding interactions. acs.orgnih.govchemrxiv.org For instance, the V1078 residue of SF3B1 influences the binding of this compound at its amide moiety. acs.orgnih.govchemrxiv.org Furthermore, modifications to the this compound structure, such as methylation at the C2' position, can lead to a significant loss of activity due to steric clashes within the SF3B1 binding pocket, whereas methylation at the C3' position is tolerated and maintains modest activity. acs.orgnih.gov

Table 1: Key SF3B1 Residues Involved in this compound Binding

| SF3B1 Residue | Role in Binding Interaction | Reference |

| V1078 | Affects compound binding at the amide moiety | acs.orgnih.govchemrxiv.org |

| L1066 | Involved in the binding region | acs.orgnih.gov |

| T1077 | Involved in the binding region | acs.orgnih.gov |

Beyond SF3B1, meayamycins also interact with PHD Finger Protein 5A (PHF5A), another integral component of the human spliceosome. acs.orgpatsnap.comnih.gov Cryo-electron microscopy (cryo-EM) studies of spliceostatin A (SSA), a compound structurally related to this compound, bound to the SF3B complex, have shown that SSA is bound by SF3B1 near its interface with PHF5A. nih.gov Specifically, SSA forms a covalent adduct between its epoxide group and the C26 residue of PHF5A. nih.gov Given that the epoxide functionality is crucial for this compound's activity, a similar covalent interaction with PHF5A is suggested. nih.gov

Modulation of Pre-mRNA Splicing Machinery

This compound's binding to SF3B1 and PHF5A directly translates into a profound modulation of the pre-mRNA splicing machinery, specifically by inhibiting early stages of spliceosome assembly and disrupting critical complex transitions.

This compound effectively inhibits pre-mRNA splicing in a concentration-dependent manner. nih.govresearchgate.net Mechanistic studies, including analysis of RNA-containing complexes using native gel electrophoresis, have revealed that this compound blocks the assembly of the spliceosomal A complex. nih.govresearchgate.netresearchgate.net The formation of the spliceosomal A complex is the initial ATP-requiring step in splicing, involving the stabilization of the interaction between the branchpoint and the U2 snRNP. nih.gov The presence of the epoxide functionality in this compound is critical for its ability to inhibit pre-mRNA splicing, consistent with its SF3b inhibitory activity. nih.gov

Further detailing its impact on spliceosome formation, this compound has been shown to prevent the crucial transition from the H complex to the A complex during in vitro splicing reactions. nih.gov The H complex represents the initial state where the pre-mRNA substrate is associated with a heterogeneous mixture of RNA-binding proteins. nih.gov The subsequent formation of the E complex, which precedes the A complex, involves the recognition of the 5' splice site by the U1 snRNP and the branchpoint by U2 snRNA and its associated proteins. nih.gov By interfering with these early stages, this compound effectively stalls the spliceosome assembly process. nih.govprobechem.com

Regulation of Gene Expression through Splicing Alterations

However, specific instances of alternative splicing modulation by this compound have been observed. This compound D, an analog, has been demonstrated to induce alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) gene. This modulation promotes the generation of the proapoptotic, short splicing variant (MCL1-S), indicating a specific regulatory effect on certain gene isoforms. patsnap.comnih.govnih.govresearchgate.net The inhibition of splicing by this compound ultimately results in the nuclear accumulation of unspliced pre-mRNAs. biologists.com

Impact on Constitutive Splicing

This compound inhibits constitutive pre-mRNA splicing by blocking the assembly of the spliceosomal A complex, an early and essential step in spliceosome formation. nih.gov This inhibition is consistent with its binding to SF3b. nih.gov Studies have shown that this compound's activity in both in vitro splicing assays and live cells is similar to other known SF3b inhibitors like pladienolide D. nih.gov The epoxide functionality within this compound is critical for its ability to inhibit pre-mRNA splicing and exert antiproliferative activity. nih.gov

Induction of Alternative Splicing Events

While this compound is a potent inhibitor of constitutive splicing, its effects on alternative splicing are more nuanced and often cell-type dependent. For instance, this compound inhibited pre-mRNA splicing in HEK-293 cells but did not affect alternative splicing in a neuronal system at low concentrations. nih.govnih.govcapes.gov.br However, other studies, particularly with this compound B and D analogs, have shown their capacity to induce alternative splicing events. patsnap.comacs.orgnih.govpitt.eduacs.orgnih.govmdpi.comcymitquimica.comacs.org The regulation of alternative splicing is pivotal in many biological processes and diseases, including cancer, as it significantly contributes to the complexity of the human proteome. nih.govmdpi.complos.orgtdx.cat

This compound and its analogs have been shown to specifically modulate the alternative splicing of several key genes, notably MCL-1 and MDM2. patsnap.comacs.orgnih.govpitt.eduacs.orgnih.govmdpi.comcymitquimica.comacs.orgpitt.eduresearchgate.net

MCL-1: this compound D and this compound B, potent inhibitors of SF3B1, induce alternative splicing of the myeloid cell leukemia-1 (MCL-1) gene. patsnap.comacs.orgnih.govpitt.eduacs.orgnih.govmdpi.comcymitquimica.comacs.orgpitt.eduresearchgate.net This modulation leads to a dose-dependent decrease in the expression of the anti-apoptotic long isoform (MCL-1L) and a corresponding increase in the pro-apoptotic short isoform (MCL-1S). acs.orgnih.govpitt.eduacs.orgacs.orgpitt.eduresearchgate.net This shift in the MCL-1L/MCL-1S ratio is a crucial mechanism by which this compound contributes to apoptosis in cancer cells. nih.govpitt.eduacs.orgpitt.edu

MDM2: While the primary focus of this compound's alternative splicing effects has been on MCL-1, other SF3b inhibitors, including this compound analogs, have been reported to modulate alternative splicing of MDM2 and caspases in human cells. pitt.edu The MDM2 gene itself has a complex alternative splicing pattern, producing numerous splice variants, some of which lack parts of the p53-binding domain. aacrjournals.org

The induction of alternative splicing by this compound directly impacts the expression of different protein isoforms, particularly for the MCL-1 protein. patsnap.comacs.orgnih.govpitt.eduacs.orgnih.govmdpi.comacs.orgpitt.eduresearchgate.net

Table 1: Impact of this compound on MCL-1 Protein Isoform Expression

| Isoform | Effect of this compound Treatment | Consequence | References |

| MCL-1L | Decreased expression | Pro-apoptotic shift | acs.orgnih.govpitt.eduacs.orgacs.orgpitt.eduresearchgate.net |

| MCL-1S | Increased expression | Pro-apoptotic shift | acs.orgnih.govpitt.eduacs.orgacs.orgpitt.eduresearchgate.net |

This reversal of the dominant isoform from anti-apoptotic MCL-1L to pro-apoptotic MCL-1S at both mRNA and protein levels creates a pro-apoptotic cellular environment. nih.govpitt.eduacs.org This effect has been exploited in combination therapies, where this compound B, when combined with Bcl-xL inhibitors like ABT-737, triggered apoptosis in cancer cell lines that were otherwise resistant to single agents. nih.govpitt.eduacs.orgnih.gov

Molecular Interaction Dynamics

The molecular interactions of this compound with its cellular targets are critical to understanding its mechanism of action.

Evidence for Covalent Bond Formation with Cellular Targets

Time-dependence studies have implied that this compound may form a covalent bond with its target protein(s). nih.govnih.govaacrjournals.org This suggests an irreversible or highly stable interaction with its binding partners within the spliceosome. The epoxide functionality of this compound is essential for its activity, further supporting a mechanism involving covalent modification. nih.gov

Conformational Effects on Target Proteins

This compound D, an analog of FR901464, has been shown to induce conformational changes. Studies on this compound D and its analogs have revealed that the amide-containing tetrahydropyran (B127337) ring assumes specific chair conformations, and methylation of the nitrogen can distort this form, significantly reducing cytotoxicity. patsnap.com This suggests that the precise conformation of this compound is crucial for its effective binding and interaction with its target, SF3B1. patsnap.com The compound's binding to SF3B1 in the early stages of splicing is suggested by a dose-dependent decrease in the phosphorylation of Thr313 on SF3B1. acs.org

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Activity

Detailed SAR studies have identified several critical structural features essential for the antiproliferative activity of meayamycin and related compounds nih.govresearchgate.netresearchgate.net. These include the epoxide, specific carbon atoms within the tetrahydropyran (B127337) rings, the Z-geometry of the side chain, the 1,3-diene moiety, the C4-hydroxy group, and the C2''-carbonyl group ebi.ac.uknih.govresearchgate.net.

Significance of the Epoxide Moiety

The epoxide moiety is a crucial structural feature for the biological activity of this compound and its natural precursor FR901464 ebi.ac.uknih.govresearchgate.netresearchgate.netnih.govpitt.edupitt.eduresearchgate.net. Initial research by Jacobsen underscored the fundamental role of this epoxide nih.gov. Investigations into the reversibility of this compound-induced cell growth inhibition have explored whether the epoxide acts as an electrophile to form covalent bonds with target biomolecules nih.gov. Interestingly, an analog where the epoxide was replaced with a ketone demonstrated enhanced and irreversible inhibition of cellular proliferation, providing insights into the epoxide's role pitt.edupitt.edu. Furthermore, understanding the decomposition pathways of FR901464's right fragment, which involved facile epoxide opening, led to the rational design and synthesis of a more stable right fragment analog for this compound, improving its stability by 12-fold ebi.ac.ukresearchgate.net.

Role of Tetrahydropyran Rings and Stereochemistry

The tetrahydropyran rings are integral to the activity of this compound and its analogs nih.govnih.govresearchgate.netresearchgate.netnih.gov. The amide-containing tetrahydropyran ring of FR901464 is known to bind to SF3B1, a key component of the spliceosome nih.govresearchgate.netacs.orgomicsdi.org. Studies have revealed that this specific tetrahydropyran ring adopts only one of its two possible chair conformations researchgate.netacs.orgomicsdi.orgpatsnap.com. Notably, methylation of the nitrogen within this amide-containing ring can distort its preferred chair conformation, leading to a significant reduction in cytotoxicity researchgate.netacs.orgomicsdi.orgpatsnap.com. The stereoselective synthesis of these highly functionalized tetrahydropyran rings is critical for achieving active compounds researchgate.netresearchgate.net. The carbon atoms within these rings are also recognized as significant for biological activity nih.govresearchgate.net.

Importance of the 1,3-Diene Moiety and Side Chain Geometry (Z-geometry)

The 1,3-diene moiety is an essential structural element contributing to the activity of this compound and FR901464 ebi.ac.uknih.govresearchgate.netresearchgate.netnih.gov. Crucially, the Z-geometry (or cis configuration) of the C2'-C3' side chain olefin is required for antiproliferative activity nih.gov. Nuclear Overhauser Effect (NOE) signals in specific synthetic intermediates have confirmed this critical Z-olefin geometry acs.org.

Contribution of Specific Hydroxy and Carbonyl Groups

The C4-hydroxy group and the C2''-carbonyl group are important for the biological activity of FR901464 and its analogs, including this compound ebi.ac.uknih.govresearchgate.net. Masking the 4-hydroxy group, for example, by methylation, has been shown to reduce biological activity, potentially due to the loss of a hydrogen bond donor or increased steric hindrance nih.gov. However, a tetraethylene glycolated (TEGylated) this compound, where the 4-hydroxy group was modified, surprisingly maintained potency comparable to this compound pitt.edu. The C1-hydroxy group of FR901464 is also relevant; its replacement with a methyl group led to the discovery of this compound, which exhibited a substantial 100-fold improvement in antiproliferative activity nih.govresearchgate.netresearchgate.net.

Analysis of the Alpha,Beta-Unsaturated Amide Portion

The alpha,beta-unsaturated amide portion of this compound is known to occupy a narrow pocket within the SF3B1 binding site acs.orgchemrxiv.orgnih.govnih.govresearchgate.netchemrxiv.org. SAR studies have specifically investigated modifications around the C2' and C3' positions of this amide acs.orgnih.gov. Methyl substitution at the C2' position, as seen in 2'-Me this compound D, is generally not tolerated and results in a significant reduction in potency (approximately two orders of magnitude less potent than this compound D) acs.orgnih.govchemrxiv.org. In contrast, substitution at the C3' position, such as in 3'-Me this compound D, is tolerated, with this analog retaining comparable activity to this compound D acs.orgnih.govchemrxiv.org. The V1078 residue of SF3B1 has been identified as influencing compound binding at the amide moiety chemrxiv.orgnih.govnih.govresearchgate.net. The cis-C2'-C3' enamide is a key structural feature, and its electrophilic nature may be crucial for bioactivity, potentially by enabling target protein labeling pitt.edu.

Impact of Structural Modifications on Biological Potency

Structural modifications to this compound and its parent compound FR901464 have a profound impact on their biological potency researchgate.net. The replacement of the tertiary alcohol in the right-hand subunit of FR901464 with a methyl group, a modification present in meayamycins, resulted in a significant increase in potency (up to 100-fold) and improved chemical stability nih.govresearchgate.netresearchgate.netnih.gov. For instance, this compound itself is two orders of magnitude more potent than FR901464 against MCF-7 cells, with GI50 values of 10 pM and 1.1 nM, respectively ebi.ac.ukresearchgate.net.

Table 1: Antiproliferative Activity of this compound and Selected Analogs

| Compound | Cell Line | GI50 (nM) | Fold Change vs. This compound (MCF-7) | Reference |

| This compound | MCF-7 | 0.010 | 1 | ebi.ac.ukresearchgate.net |

| FR901464 | MCF-7 | 1.1 | 0.009 (less potent) | ebi.ac.ukresearchgate.net |

| This compound B | MCF-7 | 0.008 | 1.25 (more potent) | pitt.edu |

| This compound B (Average) | Various | 0.004-0.211 | 3.1 ± 1.9 (more potent) | nih.govpitt.edu |

| This compound C | MCF-7 | 0.38 | 0.026 (less potent) | nih.gov |

| This compound D | Hs5–16 | 108 | - | nih.gov |

| 2'-Me this compound D | HCT116 | 129 ± 14 | ~0.00008 (less potent) | acs.orgnih.gov |

| 3'-Me this compound D | HCT116 | 4.8 ± 0.9 | ~0.002 (less potent) | acs.orgnih.gov |

| 12-desmethyl this compound | MCF-7 | 0.3 | 0.033 (less potent) | nih.gov |

| Analogue 28 (acetal) | MCF-7 | 2.5 | 0.004 (less potent) | nih.gov |

This compound B , a C4'-carbamate analog, exhibited significantly enhanced potency, being on average 3.1 ± 1.9 times more potent than this compound across various cancer cell lines, with GI50 values ranging from 4 to 211 pM nih.govresearchgate.netpitt.edu.

This compound C , a 4-O-methyl analog, showed respectable potency (GI50 of 0.38 nM), though it was less potent than this compound, possibly due to the loss of a hydrogen bond donor or additional steric bulk nih.govpitt.edupitt.edu.

This compound D and this compound E are newer analogs that demonstrate comparable activity to this compound A and improved metabolic stability acs.org. This compound D, for example, has an approximate GI50 of 108 nM in unmodified Hs5–16 cells nih.gov.

Methylation at the C2' position of the alpha,beta-unsaturated amide, as observed in 2'-Me this compound D, significantly diminishes potency, making it approximately two orders of magnitude less potent than this compound D (GI50 of 127–240 nM) acs.orgnih.govchemrxiv.org.

Conversely, methylation at the C3' position (e.g., 3'-Me this compound D) is tolerated, with GI50 values in the range of 4.6-4.8 nM in HCT116 and SW48 cells, indicating retention of comparable activity to this compound D acs.orgnih.govchemrxiv.org.

Replacing the 12-methyl group with a hydrogen atom (12-desmethyl this compound) resulted in a slightly less potent compound (GI50 0.3 nM), but still within the sub-nanomolar range nih.gov.

Replacing the A-ring with a cyclic acetal (analogue 28) substantially reduced activity, with a GI50 of 2.5 nM nih.gov.

N-methylation of the amide-containing tetrahydropyran ring dramatically reduces cytotoxicity, attributed to the distortion of its active chair conformation researchgate.netacs.orgomicsdi.orgpatsnap.com.

Biological Activities and Research Applications

Antiproliferative Activity in Cellular Models

Meayamycin exhibits picomolar antiproliferative activity against a diverse range of cancer cell lines, showcasing its potent growth inhibitory properties.

This compound has shown potent growth inhibitory activity against numerous human cancer cell lines, often at picomolar concentrations nih.govwikipedia.orgcenmed.comwikipedia.orgmims.comciteab.com. Notably, human breast cancer cell lines, specifically MCF-7 and MDA-MB231, have been identified as highly responsive to this compound, exhibiting low picomolar GI₅₀ values nih.govwikipedia.org. Other responsive cell lines include human colon cancer HCT-116 and human prostate cancer PC-3 cells nih.gov.

Compared to its parent compound, FR901464, this compound is reported to be two orders of magnitude more potent as an antiproliferative agent against human breast cancer MCF-7 cells nih.govwikipedia.orgciteab.comnih.gov. For context, FR901464 itself demonstrated antiproliferative activity with IC₅₀ values of 1.8 nM against MCF-7, 1.3 nM against human lung adenocarcinoma A549, 0.61 nM against colon cancer HCT116, 1.0 nM against SW480, and 3.3 nM against murine leukemia P388 cell lines nih.gov.

While effective against many lines, the activity profile of this compound can differ from other splicing inhibitors. For instance, A549 and DU-145 cell lines, which are highly sensitive to pladienolide, show less sensitivity to this compound nih.gov. This compound B, a related analog, also exhibited low nanomolar GI₅₀ values across various cancer cells, including MCF-7 and MDA-MB-231 (GI₅₀ = 8–15 pM), as well as PC3, HCT-116, and H1299 wikipedia.orgmims.comtandfonline.com. Another analog, this compound D, showed a GI₅₀ of approximately 108 nM in unmodified Hs5–16 cells, with 3′-Me this compound D demonstrating a GI₅₀ of 405 nM in the same system citeab.com. Furthermore, 3′-Me this compound D (GI₅₀ = 5 nM) exhibited a comparable decrease in myeloid cell leukemia 1 (MCL-1) protein abundance to this compound D (GI₅₀ = 2 nM) citeab.com.

The following table summarizes some reported growth inhibition data:

| Compound | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| This compound | MCF-7 | Picomolar | nih.govwikipedia.orgciteab.comnih.gov |

| This compound | MDA-MB231 | Low Picomolar | nih.govwikipedia.org |

| This compound | HCT-116 | Responsive | nih.gov |

| This compound | PC-3 | Responsive | nih.gov |

| This compound B | MCF-7 | 8–15 pM | wikipedia.orgmims.comtandfonline.com |

| This compound B | MDA-MB-231 | 8–15 pM | wikipedia.orgmims.comtandfonline.com |

| This compound B | PC3 | Low Nanomolar | wikipedia.orgmims.comtandfonline.com |

| This compound B | HCT-116 | Low Nanomolar | wikipedia.orgmims.comtandfonline.com |

| This compound B | H1299 | Low Nanomolar | wikipedia.orgmims.comtandfonline.com |

| This compound D | Hs5–16 | ~108 nM | citeab.com |

| 3′-Me this compound D | Hs5–16 | 405 nM | citeab.com |

| This compound D | N/A (MCL-1 protein abundance) | 2 nM | citeab.com |

| 3′-Me this compound D | N/A (MCL-1 protein abundance) | 5 nM | citeab.com |

| FR901464 | MCF-7 | 1.8 nM | nih.gov |

| FR901464 | A549 | 1.3 nM | nih.gov |

| FR901464 | HCT116 | 0.61 nM | nih.gov |

| FR901464 | SW480 | 1.0 nM | nih.gov |

| FR901464 | P388 | 3.3 nM | nih.gov |

A significant advantage of this compound is its potent activity against multidrug-resistant (MDR) cell lines nih.govwikipedia.orgcenmed.comwikipedia.orgmims.comciteab.comnih.gov. This compound has been shown to retain picomolar growth inhibitory activity against such cells nih.govwikipedia.orgcenmed.comwikipedia.orgmims.comciteab.comnih.gov. Specifically, it demonstrated complete sensitivity against the vincristine-resistant Chinese hamster cell line VCRd-5L, with a GI₅₀ value of 0.67 nM wikipedia.orgmims.comnih.gov. This improved potency against the MDR phenotype, compared to FR901464, is notable nih.gov. While enhanced stability in cell culture media contributes to this improved potency, the precise mechanism by which this compound overcomes the MDR phenotype, often associated with P-glycoprotein overexpression, is still under investigation nih.gov. This compound B has also been reported to be effective against multidrug-resistant cell lines usu.ac.id.

This compound exhibits a degree of selectivity toward cancer cells over non-tumorigenic cells. Studies have shown that this compound demonstrates specificity toward human lung cancer cells (A549) when compared to non-tumorigenic human lung fibroblasts (IMR-90) nih.govcenmed.comwikipedia.orgciteab.comnih.govuni.lu. Encouragingly, the compound did not show significant toxicity against IMR-90 human lung fibroblasts nih.govwikipedia.orguni.lu. This selectivity for transformed cells was observed as non-apoptotic toxicity, characterized by cell loss, chromatin condensation, and caspase cleavage nih.gov. This compound D, an analog, has also been reported to be cancer-specific over normal cells wikipedia.orgfishersci.ca. Furthermore, this compound B showed greater activity against lung cancer cells compared to non-tumoral cells nih.gov. In studies involving primary samples, normal bone marrow cells from healthy children exhibited slightly higher resistance to this compound B compared to acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) primary samples scilit.com.

Synergistic Effects with Other Research Agents

Beyond its standalone antiproliferative activity, this compound has demonstrated synergistic effects when combined with other research agents, particularly apoptosis regulators, leading to enhanced cellular responses in preclinical models.

This compound, particularly its analog this compound B, has shown significant synergistic effects with apoptosis regulators. This compound B synergized with ABT-737, a Bcl-xL inhibitor, to induce apoptosis in non-small cell lung cancer cell lines such as A549 and H1299, which were otherwise resistant to ABT-737 as a single agent fishersci.cawikipedia.orgresearchgate.net. This synergistic effect was also observed in head and neck squamous cell carcinoma (HNSCC) cell lines, where the combination rapidly triggered Bax/Bak-mediated apoptosis fishersci.caresearchgate.net.

The mechanism behind this synergy involves this compound B's ability to selectively regulate the alternative splicing of MCL1 (myeloid cell leukemia factor 1) pre-mRNA. This action leads to an increase in the proapoptotic MCL1-S isoform and a decrease in the antiapoptotic MCL1-L isoform citeab.comscilit.comfishersci.cawikipedia.org. This shift in MCL1 splicing sensitizes cancer cells to Bcl-xL inhibitors like ABT-737 wikipedia.org. The rapid activation of caspase 3/7 in combination-treated cells further underscores the strong synergism in inducing apoptosis wikipedia.org.

Another analog, this compound D, has demonstrated strong synergism with venetoclax (B612062), an FDA-approved BCL-2 inhibitor, in drug-resistant lung cancer cells (e.g., DMS114, a venetoclax-resistant small-cell lung cancer line) and venetoclax-sensitive SCLC DMS53 cells wikipedia.orgfishersci.ca. Similarly, combinations of this compound B or Sudemycin D6 with Venetoclax were found to be synergistic in several multiple myeloma (MM) cell lines, including those carrying the t(11;14) translocation, which has been associated with resistance to Venetoclax wikipedia.orgfishersci.pt.

The synergistic interactions of this compound and its analogs with apoptosis regulators like ABT-737 and venetoclax demonstrate enhanced cellular effects within preclinical in vitro model systems wikipedia.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.pt. These studies, conducted in various cancer cell lines, highlight the potential for combination therapies involving this compound to overcome intrinsic or acquired drug resistance and achieve more profound cytotoxic outcomes than single-agent treatments. The observed shifts in splicing patterns of key apoptotic regulators, such as MCL1, represent a critical mechanism by which this compound enhances the efficacy of other research agents in these cellular models fishersci.cawikipedia.org.

Utility as Chemical Probes in Mechanistic Biological Studies

This compound serves as a critical chemical probe for dissecting intricate cellular processes, primarily focusing on the spliceosome and pre-mRNA splicing.

This compound has been demonstrated to be a highly effective inhibitor of pre-mRNA splicing in live cells, making it a valuable chemical probe for studying these pathways. nih.govnih.govaacrjournals.orgcapes.gov.br Studies in HEK-293 cells have shown that this compound inhibits pre-mRNA splicing, although it does not affect alternative splicing in neuronal systems. nih.govnih.govresearchgate.net The compound's activity in both in vitro and live cell splicing assays is comparable to that of pladienolide D. nih.gov

The inhibition of pre-mRNA splicing by this compound is concentration-dependent. For instance, in HeLa nuclear extracts, a concentration of 50 nM this compound was sufficient to achieve complete inhibition of pre-mRNA splicing of the AdML pre-mRNA substrate. nih.govresearchgate.net The epoxide functionality present in this compound is crucial for both its antiproliferative activity and its ability to inhibit pre-mRNA splicing. nih.gov

Table 1: Antiproliferative Activity of this compound and Analogues (GI50 in nM) pitt.edu

| Cell Line | This compound | This compound B | This compound C |

| MCF-7 | 0.020 | 0.0080 | 0.4 |

| MDA-MB231 | 0.070 | 0.015 | 1.1 |

| A549 | 0.26 | 0.18 | ND |

Note: ND = Not Determined

This compound exerts its inhibitory effects by targeting the splicing factor 3b (SF3b) complex, which is a subcomplex of the U2 small nuclear ribonucleoprotein (U2 snRNP). nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netpitt.eduresearchgate.net SF3b is a crucial component of the spliceosome, essential for the recognition of the branch-point adenosine (B11128) and playing a vital role in the assembly of the pre-spliceosome. pitt.edu

Through its interaction with SF3b, this compound effectively blocks the assembly of the spliceosomal A complex. nih.gov In in vitro splicing reactions, the presence of this compound prevents the transition from the H complex to the A complex, a finding consistent with its known SF3b inhibition. nih.gov this compound is recognized as one of the most potent modulators of splicing factor 3b subunit 1 (SF3b1), making it an invaluable tool for studying the dynamics and function of the spliceosome. researchgate.net

Emerging Biological Applications

Beyond its role in splicing research, this compound has shown promising applications in the field of gene delivery, particularly in enhancing viral vector transduction.

Pharmacological inhibition of the U2 snRNP complex by this compound B, a potent SF3B1 inhibitor, has been shown to substantially enhance the transduction efficiency of adeno-associated virus (AAV) vectors in various clinically relevant cell types. researchgate.netnih.govresearchgate.netplos.orgnih.govcore.ac.uk This enhancement has been observed across multiple AAV serotypes and in diverse cell types, including primary mouse and human pancreatic islets, and neonatal rat cardiomyocytes. nih.govgoogle.com

Research findings indicate a dose-dependent increase in AAV vector transduction with this compound B treatment. For instance, in human pancreatic islets infected with AAV2 or AAV9 CMV-Luc vectors, dose-dependent increases in luciferase expression were observed, with up to 44-fold and 24-fold increases for AAV9 and AAV2 transduction, respectively. google.com Similarly, in primary porcine hepatocytes, this compound B led to increases of up to 57-fold for AAV9 and 18-fold for AAV2 vector transduction. google.com this compound B has been shown to enhance transduction by both single-stranded and self-complementary AAV vectors, leading to an increase in both the number and fluorescent intensity of GFP-positive cells. google.com Genetic disruption of U2 snRNP and associated proteins like PHF5A, SF3B1, and U2AF1 also resulted in increased AAV vector transduction, supporting the role of this complex in regulating AAV gene delivery. researchgate.netnih.govresearchgate.netplos.orgnih.gov

Table 2: Enhancement of AAV Vector Transduction by this compound B researchgate.netplos.orggoogle.com

| Cell Type / AAV Serotype | This compound B Concentration | Observed Fold Increase in Transduction |

| Human Pancreatic Islets (AAV9) | 20 nM | Up to 44-fold |

| Human Pancreatic Islets (AAV2) | 20 nM | Up to 24-fold |

| Porcine Hepatocytes (AAV9) | Not specified | Up to 57-fold |

| Porcine Hepatocytes (AAV2) | Not specified | Up to 18-fold |

| HeLa cells (AAV9) | 20 nM (9 hours p.i.) | 464-fold |

| Various Cell Types | Not specified | Up to 400-fold |

Note: p.i. = post-infection

The mechanism by which this compound B enhances AAV transduction involves the U2 snRNP proteins suppressing AAV vector transgene expression. This suppression occurs through the recognition of incoming AAV capsids and subsequent enhanced histone recruitment to the vector genome. Notably, this process appears to be independent of the cellular splicing machinery itself. researchgate.netresearchgate.net

The restriction of AAV vector transduction by U2 snRNP occurs at a post-entry step, specifically after second-strand synthesis but prior to transgene expression or the accumulation of transgene transcripts. researchgate.net Studies have indicated that this compound B does not significantly alter the cytoplasmic trafficking, nuclear entry, or genome release of AAV vectors. researchgate.net Optimal enhancement of AAV vector transduction is achieved when U2 snRNP inhibition is initiated prior to 24 hours post-AAV vector infection. plos.orggoogle.com For instance, the most significant increase in luciferase activity (464-fold) was observed when cells were treated with 20 nM this compound B at 9 hours post-AAV9 vector infection. plos.orggoogle.com Furthermore, there is evidence suggesting that U2 snRNP inhibition and adenoviral co-infection may target a common pathway in increasing AAV expression, highlighting a novel host restriction mechanism. nih.govresearchgate.netplos.org

Metabolic Stability and Preclinical Pharmacokinetic Considerations

In Vitro Stability in Aqueous Buffers and Cell Culture Media

Meayamycin demonstrates notable stability in various aqueous environments, which is a key characteristic for its preclinical evaluation. Studies have shown that this compound is highly stable in pH 7.4 phosphate (B84403) buffer and exhibits good stability in cell culture media. At 37 °C, the half-life of this compound in pH 7.4 phosphate buffer was determined to be 80 hours. Interestingly, this compound exhibited progressively longer half-lives as the pH of the solution was decreased to 7 and 6. nih.gov

In the context of biological assays, the stability of this compound in tissue culture media is particularly relevant. Its half-life in RPMI culture medium supplemented with 10% fetal bovine serum (FBS) at 37 °C was reported to be 37 hours. This extended half-life suggests that over 50% of the initial dose of this compound would likely be preserved during the first 24 hours of compound treatment in cell-based experiments. nih.gov

The degradation rates of this compound in various buffered and cell culture media conditions have been quantified by their respective rate constants, analyzed under pseudo-first-order conditions. nih.gov

Table 1: this compound Stability in Buffers and Cell Culture Media (37 °C)

| Medium Type | pH | Half-Life (hours) | Rate Constant (s⁻¹) |

| Phosphate Buffer | 7.4 | 80 | 1.8 × 10⁻⁶ |

| Phosphate Buffer | 7 | >80 (progressively longer) | 1.0 × 10⁻⁶ |

| Phosphate Buffer | 6 | >80 (progressively longer) | 0.44 × 10⁻⁶ |

| Phosphate Buffer | 5 | N/A | 1.1 × 10⁻⁶ |

| RPMI + 10% FBS Culture Media | N/A | 37 | 5.2 × 10⁻⁶ |

N/A: Not Available in the provided context for half-life, but rate constant is available.

Aqueous buffers are typically multicompound electrolyte solutions, while cell culture media are further enriched with essential nutrients, growth factors, hormones, and other biologically active substances necessary for in vitro cell growth and survival. mdpi.com These media often incorporate buffering systems, such as bicarbonate or HEPES, to maintain a stable pH crucial for cell viability and experimental consistency. creative-bioarray.com

Comparative Stability Profiles with Parent Natural Products (e.g., FR901464)

A significant advantage of this compound lies in its considerably improved stability profile compared to its parent natural product, FR901464. FR901464 exhibited limited stability, with a half-life of only 4 hours at 37 °C in pH 7.4 phosphate buffer. nih.gov In contrast, this compound demonstrated a half-life of 80 hours under identical conditions, highlighting a substantial improvement in chemical stability. nih.gov

The enhanced stability is even more pronounced in cell culture media. While FR901464 had a half-life of merely 45 minutes in RPMI culture medium containing 10% FBS, this compound's half-life in the same medium was 37 hours. nih.gov This makes this compound approximately 50 times more stable than FR901464 in cell culture conditions. nih.gov This superior chemical stability allows solutions of this compound to be stored at ambient temperature for months without significant decomposition, a notable improvement over FR901464. nih.gov

Table 2: Comparative Half-Lives of this compound and FR901464 (37 °C)

| Compound | Medium Type | Half-Life |

| This compound | pH 7.4 Phosphate Buffer | 80 hours |

| FR901464 | pH 7.4 Phosphate Buffer | 4 hours |

| This compound | RPMI + 10% FBS Culture Media | 37 hours |

| FR901464 | RPMI + 10% FBS Culture Media | 45 minutes |

The rational design of this compound aimed to address the lability issues observed with FR901464. Decomposition pathways of FR901464's right fragment involved a facile epoxide opening via β-elimination, leading to the formation of enones, one of which could undergo dehydration through its hemiketal to form a furan. The development of this compound involved designing a more stable analog to circumvent these decomposition pathways. nih.gov

Influence of Structural Modifications on Metabolic Stability

The development of this compound itself represents a successful example of how structural modifications can significantly influence and enhance compound stability. This compound was rationally designed as a more stable analog of FR901464, addressing the latter's chemical lability. nih.govpitt.edu A key structural modification contributing to this compound's improved properties, including its enhanced stability, was the replacement of the C1-hydroxyl group with a methyl group. nih.govresearchgate.net This modification, among others, led to this compound being two orders of magnitude more potent as an antiproliferative agent against MCF-7 cells compared to FR901464. researchgate.netresearchgate.net

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Splicing Modulators

The design and synthesis of next-generation splicing modulators derived from meayamycin are centered on improving its pharmacological profile and expanding its therapeutic utility. This compound is recognized for its potent antiproliferative activity, being significantly more potent than its natural precursor, FR901464, against human breast cancer MCF-7 cells researchgate.netnih.gov. Future medicinal chemistry efforts aim to optimize these spliceosome modulators through systematic structural modifications. Key areas of investigation include alterations at specific stereocenters, the two pyran rings, the conjugated diene, and the 2-pentenamide (B231805) moieties nih.gov.

Studies have indicated that the spiroepoxide moiety is essential for this compound's antiproliferative properties, and maintaining the C4' acetate (B1210297) group is crucial for higher potency. Researchers are also exploring the impact of subtle modifications, such as introducing methyl substituents at the α or β positions of the amide, to fine-tune activity researchgate.net. The development of O-acyl analogues exemplifies a strategy for divergent synthesis, aiming to identify sites suitable for further modification or for conjugation, such as in antibody-drug conjugates (ADCs). The broader concept of developing "supernatural products" through rational redesign, informed by detailed structure-activity relationship (SAR) studies, is a guiding principle in this area.

Development of Advanced Synthetic Methodologies for Analogues

Advancements in synthetic methodologies are critical for the efficient and scalable production of this compound and its analogues. A significant achievement has been the development of a short and scalable total synthesis of this compound, achieved in a longest linear sequence of 12 steps from readily available chiral starting materials such as ethyl L-lactate, BocNH-Thr-OH, and D-ribose. This streamlined approach facilitates the preparation of the complex right-hand subunit, which contains the crucial epoxide, in a manner conducive to structural modifications.

Earlier synthetic routes for this compound and its analogues often relied on cross-metathesis reactions involving advanced olefinic partners, a process that faced challenges due to the fragile nature of certain intermediates. Newer methodologies, such as an 8-step route to prepare the western fragment followed by a cross-metathesis interchange strategy, represent significant improvements in synthetic efficiency. The focus on developing more stable analogues of key fragments has also overcome previous synthetic bottlenecks. Broader synthetic strategies, including diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), hybrid molecules, and biosynthesis-inspired synthesis, are being applied to create a diverse array of this compound analogues for comprehensive evaluation.

Deeper Elucidation of Splicing Deregulation in Disease Pathogenesis

A deeper understanding of splicing deregulation is fundamental to expanding the therapeutic applications of splicing modulators like this compound. Aberrant splicing machinery is a recognized hallmark and a biomarker of disease aggressiveness in various cancers, including multiple myeloma (MM). Genome-wide studies have revealed that the deregulated expression of genes involved in splicing acts as a driver event in numerous tumors. This compound B, a derivative, has demonstrated its ability to significantly decrease the viability of MM cell lines, highlighting its potential in targeting these deregulated pathways.

Somatic pathogenic variants in genes associated with aberrant mRNA splicing, particularly mutations in SF3B1 (splicing factor 3b subunit 1), are frequently observed in various malignancies nih.gov. The K700E hotspot mutation in SF3B1, for instance, alters the functional dynamics of the protein nih.gov. Alternative splicing is intricately linked to cancer etiology, influencing aspects such as drug resistance and radiosensitivity. Splicing defects are estimated to account for a substantial proportion of all disease-causing mutations. Research is ongoing to elucidate how splicing deregulation can lead to the formation of neo-proteins, which could serve as novel therapeutic targets. Furthermore, targeting the splicing reaction to induce specific aberrant splicing events can disrupt the expression of proteins involved in disease pathogenesis or promote exon skipping to rescue protein expression, offering a versatile therapeutic strategy. The observation that pharmacologic modulation of splicing targeting SF3B can be preferentially lethal to cells bearing spliceosomal mutations underscores the importance of this area of research.

Exploration of Additional Preclinical Therapeutic Modalities

This compound's potent and selective anticancer activity positions it for further exploration in preclinical therapeutic modalities. Its picomolar growth-inhibitory activity against multidrug-resistant cells and its specificity for human lung cancer cells over non-tumorigenic fibroblasts make it a promising lead compound nih.gov. Splicing modulators, including this compound B, have shown potent cytotoxic activity in vitro against various cancer cell lines, such as multiple myeloma, at low nanomolar concentrations.

A significant area of translational research involves developing this compound and its analogues as components of antibody-drug conjugates (ADCs), which could enable targeted delivery to cancer cells. The future also holds promise for the development of small molecules designed to specifically target aberrant protein isoforms that arise from alternative splicing in disease states. Combination therapies are another critical area of investigation, with studies exploring how RNA splicing drugs can circumvent acquired drug resistance. For example, splicing inhibitors have been shown to sensitize multiple myeloma cells to venetoclax (B612062) treatment. Moreover, the potential of splicing modulators to induce tumor neoantigens and thereby enhance the efficacy of immunotherapy is an exciting new direction. Comprehensive preclinical testing remains essential to thoroughly evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of these novel therapeutic modalities before advancing to human trials.

Integration with Computational Chemistry and Structural Biology for Rational Design

The integration of computational chemistry and structural biology is becoming increasingly vital for the rational design and optimization of this compound and its analogues. Molecular structure-based approaches and molecular dynamic simulations are being employed to identify potential small molecule modulators that can specifically target mutated SF3B1 (e.g., the K700E variant) and other functional allosteric sites within the spliceosome nih.gov. While challenges remain in accurately predicting biological activity solely through computational techniques, virtual screening is a valuable tool for identifying lead compounds.

Rational design, informed by insights from degradation studies, has already led to the development of more stable this compound analogues. Computational chemistry and structural biology contribute significantly to understanding the intricate mechanisms of molecular recognition and guiding the design of highly selective ligands. This integrated approach has been successfully applied in the rational design of antisense oligonucleotides to precisely perturb exon inclusion. Detailed analysis of the active site of this compound has facilitated the investigation of specific binding pockets, providing crucial information for targeted drug design researchgate.net. Ultimately, the synergistic application of computational and structural biology techniques will enable a more systematic study of structure-function relationships, accelerating the development of highly effective and specific splicing modulators.

Q & A

Q. What are the established protocols for synthesizing and characterizing Meayamycin?

this compound synthesis involves multi-step organic reactions, including stereoselective modifications and cross-metathesis to construct its complex macrolide core. Key steps include the preparation of A-ring analogs via methanolysis and olefin cross-metathesis, as described in synthetic routes for derivatives like 4'-desacetyl this compound . Characterization requires NMR (e.g., , ) to confirm stereochemistry and HPLC for purity validation. Researchers should prioritize reproducibility by adhering to documented procedures and verifying intermediates at each synthetic stage .

Q. How is this compound’s mechanism of action as a pre-mRNA splicing inhibitor validated experimentally?

The primary methodology involves RNA sequencing (RNA-seq) to detect aberrant splicing events in treated cells. Researchers compare splice variants in this compound-exposed vs. control cells, focusing on retained introns or exon skipping. Complementary assays include in vitro spliceosome assembly inhibition studies using nuclear extracts and fluorescence-based reporter systems to quantify splicing efficiency . Dose-response curves (e.g., GI values) further validate potency, as seen in studies where this compound analogs showed 24-fold activity differences based on structural modifications .

Q. What are the standard cell-based assays for evaluating this compound’s antiproliferative activity?

Use cell viability assays (e.g., MTT, CellTiter-Glo) across cancer cell lines, with GI values calculated via nonlinear regression. Include positive controls (e.g., FR901464) and validate results with flow cytometry to assess apoptosis or cell cycle arrest. Ensure consistency by maintaining standardized cell culture conditions and normalizing data to untreated controls .

Advanced Research Questions

Q. How do structural modifications at the A-ring of this compound impact its biological activity?

Systematic SAR studies reveal that substituents at positions 12, 13, and 15 are critical for potency. For example, 12-desmethyl analogs exhibit reduced activity due to loss of hydrophobic interactions, as shown by NMR conformational analysis (J-coupling values) and cytotoxicity assays . Advanced strategies include synthesizing stereoisomers (e.g., 4'-epi-FR901464) and comparing their activity to infer binding pocket requirements. Computational modeling (e.g., molecular docking) can further predict steric or electronic effects of modifications .

Q. How can researchers resolve contradictions in efficacy data between this compound analogs?

Discrepancies often arise from conformational changes or solubility differences. Address this by:

- Conducting NMR studies to compare analog conformers (e.g., chair-like vs. boat-like ring structures).

- Performing solubility assays (e.g., logP measurements) to assess bioavailability.

- Validating findings with orthogonal assays (e.g., in vitro splicing inhibition vs. cell viability). For instance, the lower potency of analog 28 was attributed to an additional conformer (28β) and altered hydrogen bonding, confirmed via NMR and activity comparisons .

Q. What methodologies are recommended for analyzing in vivo vs. in vitro discrepancies in this compound efficacy?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in animal models.

- Toxicity screens : Compare cytotoxicity in tissue-cultured cells vs. organoid models to identify off-target effects.

- Spliceosome inhibition kinetics : Use time-course experiments to correlate target engagement duration with efficacy .

Q. How can researchers design experiments to identify this compound’s off-target effects?

Employ transcriptome-wide approaches (e.g., RNA-seq) to detect splicing-independent gene expression changes. Combine with proteomic profiling (e.g., mass spectrometry) to identify non-spliceosome protein interactions. Validate findings using CRISPR knockouts of suspected off-target genes and rescue experiments .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC/GI values. Apply ANOVA for multi-group comparisons (e.g., analog potency) and include post-hoc tests (e.g., Tukey’s) to control for Type I errors. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address variability in splicing inhibition assays?

Normalize data to housekeeping genes (e.g., GAPDH) and include technical replicates. Use spike-in controls (e.g., synthetic RNA) for RNA-seq libraries to correct for technical noise. For conflicting results, perform meta-analysis across independent datasets or validate with alternative methods like qRT-PCR .

Experimental Design Considerations

Q. What criteria should guide the selection of this compound analogs for preclinical development?

Prioritize analogs with:

- ≥10-fold higher potency than FR901464 (e.g., this compound’s GI = 0.48 nM ).

- Improved solubility (e.g., logP < 3) and metabolic stability (e.g., microsomal t > 60 min).

- Minimal cytotoxicity in non-cancerous cell lines (e.g., selectivity index > 50).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.